1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol

Description

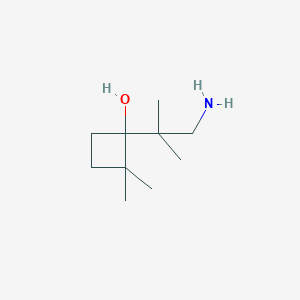

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol is a cyclobutane-derived amino alcohol characterized by a strained four-membered ring core. Its structure includes:

- A 2,2-dimethylcyclobutane backbone with a hydroxyl (-OH) group at position 1.

- A 1-amino-2-methylpropan-2-yl substituent at position 1, contributing both amino (-NH2) and branched methyl groups.

The cyclobutane ring introduces high ring strain, which may enhance reactivity compared to larger cyclic analogs .

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(1-amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-8(2)5-6-10(8,12)9(3,4)7-11/h12H,5-7,11H2,1-4H3 |

InChI Key |

CBXLWDSWHRISHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1(C(C)(C)CN)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of 2,2-dimethylcyclobutanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutanone.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural distinctions and similarities are summarized below:

Key Findings

Ring Size and Reactivity

- Cyclobutane (Target Compound) : The four-membered ring imposes significant ring strain , which may increase reactivity in ring-opening or nucleophilic substitution reactions compared to five- or six-membered analogs .

- Cyclopentane/Cyclohexane Analogs : Larger rings (5–6 members) exhibit greater conformational stability, making them preferable for applications requiring prolonged shelf life or controlled reactivity .

Substituent Effects

- In contrast, 3-ethyl or 4-methyl substituents in analogs may enhance solubility or modulate binding in pharmaceutical contexts .

- Amino-Alcohol Functionality: All compounds feature amino and hydroxyl groups, enabling hydrogen bonding and metal coordination. This dual functionality is critical for biological activity (e.g., enzyme inhibition) .

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure and amino alcohol functionality. Its molecular formula is with a molecular weight of approximately 171.28 g/mol. The compound's structural features suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound contains:

- Cyclobutane Ring : Provides rigidity and influences biological interactions.

- Amino Alcohol Functional Group : Contributes to reactivity and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following sections summarize relevant research findings, potential applications, and case studies.

Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly through modulation of serotonin receptors. This interaction could lead to effects on neuronal plasticity and synaptic connectivity, making it a candidate for neurological applications.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Neuronal Growth Promotion :

- JAK Inhibitors :

- Psychoplastogens :

Comparative Analysis with Related Compounds

A comparison table highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-2-methylpropan-2-ol | Simple amine-alcohol without cyclization | |

| 3-Dimethylaminopropanol | Contains dimethylamino group but lacks cyclobutane | |

| 1-(Aminomethyl)-3-propoxycyclobutan | Longer carbon chain; different functional groups |

This table illustrates the unique aspects of this compound, particularly its cyclobutane structure which may confer distinct biological activities not found in simpler analogs.

Potential Applications

Given its structural properties and preliminary findings, this compound may have several applications:

- Drug Design : Potential use in developing therapeutics targeting neurological disorders.

- Biochemical Assays : Utilization as a tool in biochemical research due to its unique reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.